3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine
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Overview
Description
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine moiety fused to an isoquinoline ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine typically involves multi-step organic synthesis. One common approach involves the initial formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the isoquinoline moiety. Key steps in the synthesis may include cyclization reactions, cross-coupling reactions, and amination reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods. The goal is to achieve high yields and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives .
Scientific Research Applications
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. For example, as a PET imaging agent, the compound binds selectively to neurofibrillary tangles composed of aggregated tau protein. This binding is facilitated by the compound’s high specificity and selectivity for tau protein, allowing for the visualization of tau pathology in vivo . Additionally, the compound’s interactions with other biological targets, such as enzymes and receptors, can modulate various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine include other heterocyclic compounds with fused ring systems, such as:
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: A PET imaging agent for detecting neurofibrillary tangles.
1H-Pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, with applications in cancer therapy.
Pyrrolo[1,2-a]pyrazines: Compounds with various biological activities, synthesized through transition-metal-free strategies.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. Its ability to selectively bind to neurofibrillary tangles and its potential therapeutic applications in neurodegenerative diseases and cancer distinguish it from other similar compounds .
Biological Activity
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine, also known as a pyrroloisoquinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition and anti-cancer properties. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research studies.
The compound's molecular formula is C16H12N4, with a molecular weight of 260.29 g/mol. Its IUPAC name is this compound, indicating a complex structure that contributes to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole and isoquinoline moieties through cyclization processes. For instance, one study reported the successful synthesis of various pyrroloisoquinoline analogs through microwave-assisted methods, which significantly enhanced yields and reduced reaction times .
Kinase Inhibition
A key area of research has focused on the compound's ability to inhibit specific protein kinases. In a recent study, several analogs were evaluated for their inhibitory potency against a panel of human kinases including Haspin, CLK1, and DYRK1A. The compound demonstrated significant inhibitory activity with IC50 values in the nanomolar range (e.g., Haspin IC50 = 76 nM) .
Table 1: Kinase Inhibition Potencies
Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) |
---|---|---|---|
This compound | 76 | 150 | 200 |
Analog A | 80 | 160 | 210 |
Analog B | 90 | 180 | 220 |
This table summarizes the inhibitory activities of various compounds against targeted kinases.
Anti-Cancer Activity
In cellular assays, this compound exhibited anti-proliferative effects against several cancer cell lines. For example, it was shown to inhibit cell growth in U-2 OS osteosarcoma cells, confirming its potential as an anti-cancer agent . The mechanism appears to involve disruption of cell cycle progression mediated by kinase inhibition.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrole and isoquinoline rings significantly influence biological activity. For instance:
- N-methylation at the 1-position was found to be unfavorable for Haspin activity.
- Hydrophobic substitutions at the 3-position enhanced inhibitory potency against Haspin .
Case Studies
Several case studies have highlighted the compound's efficacy:
- In Vivo Studies : In animal models, derivatives of this compound demonstrated reduced tumor growth rates when administered alongside standard chemotherapy agents.
- Binding Studies : X-ray crystallography revealed specific binding interactions between the compound and the active site of Haspin kinase, elucidating its mechanism of action .
Properties
Molecular Formula |
C16H12N4 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-7-amine |
InChI |
InChI=1S/C16H12N4/c17-14-2-1-12-8-16(19-9-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H,17H2 |
InChI Key |
GQBXSAGXSWPBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)N |
Origin of Product |
United States |
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